Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside
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Overview
Description
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside is a complex carbohydrate derivative This compound is characterized by its unique structure, which includes multiple functional groups such as allyl, benzylidene, levulinoyl, and thio groups attached to a glucopyranoside backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups on the glucopyranoside are protected using benzylidene to form a benzylidene acetal.
Introduction of Allyl Group: The allyl group is introduced at the 3-O position through an allylation reaction.
Levulinoylation: The levulinoyl group is introduced at the 2-O position using levulinic acid or its derivatives.
Thio Group Introduction: The thio group is introduced at the 1-position using thioglycosylation reactions.
Industrial Production Methods
While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The levulinoyl group can be reduced to form hydroxyl derivatives.
Substitution: The thio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols or diols.
Substitution: Thioethers or amines.
Scientific Research Applications
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside has several applications in scientific research:
Synthetic Carbohydrate Chemistry: Used as a building block for the synthesis of more complex carbohydrates.
Biological Studies: Investigated for its potential interactions with biological molecules and its role in glycosylation processes.
Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of therapeutic agents.
Industrial Applications: Used in the development of novel materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside is primarily related to its ability to participate in glycosylation reactions. The thio group at the 1-position allows it to act as a glycosyl donor, facilitating the formation of glycosidic bonds with acceptor molecules. This makes it a valuable tool in the synthesis of glycosides and other carbohydrate derivatives.
Comparison with Similar Compounds
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-levulinoyl-1-thio-beta-D-glucopyranoside can be compared with other similar compounds such as:
Ethyl 3-O-allyl-4,6-O-benzylidene-2-O-naphthylmethyl-1-thio-beta-D-glucopyranoside: Similar structure but with a naphthylmethyl group instead of a levulinoyl group.
Ethyl 3-O-allyl-4,6-O-benzylidene-beta-D-thiogalactopyranoside: Similar structure but with a galactopyranoside backbone instead of a glucopyranoside backbone.
Properties
Molecular Formula |
C23H30O7S |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
[(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] 4-oxopentanoate |
InChI |
InChI=1S/C23H30O7S/c1-4-13-26-20-19-17(14-27-22(30-19)16-9-7-6-8-10-16)28-23(31-5-2)21(20)29-18(25)12-11-15(3)24/h4,6-10,17,19-23H,1,5,11-14H2,2-3H3/t17-,19-,20+,21-,22?,23+/m1/s1 |
InChI Key |
OGWFYSHNLIMWKF-DLOUCXPLSA-N |
Isomeric SMILES |
CCS[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC=C)OC(=O)CCC(=O)C |
Canonical SMILES |
CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC=C)OC(=O)CCC(=O)C |
Origin of Product |
United States |
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